VU591

Description

Properties

IUPAC Name |

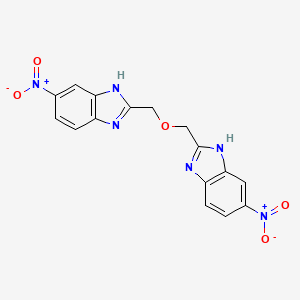

6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O5/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16/h1-6H,7-8H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPXNYLXYNRFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657496 | |

| Record name | 2,2'-[Oxybis(methylene)]bis(6-nitro-1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222810-74-3 | |

| Record name | 2,2'-[Oxybis(methylene)]bis(6-nitro-1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VU591 on ROMK Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of VU591, a selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel. This document details the molecular interactions, experimental methodologies used for its characterization, and quantitative data, offering valuable insights for researchers in the fields of ion channel pharmacology and drug discovery.

Core Mechanism of Action: Pore Blockade

Binding Site and Molecular Interactions

Computational modeling, in silico ligand docking, and subsequent site-directed mutagenesis studies have identified the key residues responsible for VU591 binding.[1][2] The binding site is situated in the upper region of the channel pore and is primarily formed by two residues:

Mutation of either of these residues leads to a significant reduction in the sensitivity of the ROMK channel to VU591, indicating their critical role in forming the binding pocket.[2] The selectivity of VU591 for ROMK over other inward rectifier potassium (Kir) channels is largely attributed to the presence of asparagine at position 171, a residue that is not conserved across all Kir channel family members.[1]

Quantitative Data Summary

The inhibitory potency of VU591 on ROMK channels has been quantified in several studies using various experimental techniques. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| VU591 | ROMK | Thallium Flux Assay | 240 | [2] |

| VU591 | ROMK | Electrophysiology | ~300 | [1] |

| VU590 | ROMK | Thallium Flux Assay | ~220 | [1] |

| VU590 | Kir7.1 | Thallium Flux Assay | ~8000 | [1] |

| Compound A | ROMK | Not Specified | ~50 | [1] |

Signaling Pathways and Regulatory Context

While VU591 acts as a direct channel blocker, the activity of ROMK channels themselves is subject to regulation by various intracellular signaling pathways. Understanding this context is crucial for interpreting the effects of VU591 in cellular and physiological settings. ROMK channel activity is modulated by factors such as protein tyrosine kinases (PTKs), serum and glucocorticoid-induced kinase (SGK), and with-no-lysine-kinase 4 (WNK4).[3][4] For instance, PTK-mediated phosphorylation can regulate the surface expression of ROMK channels.[3]

Figure 1: Simplified signaling pathway illustrating the regulation of ROMK channel activity.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of VU591 on ROMK channels.

Heterologous Expression of ROMK Channels

4.1.1. HEK293T Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK) 293T cells are commonly used due to their high transfection efficiency and robust growth.[5][6][7][8][9]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[6][7]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[5][6]

-

Passaging: Cells are passaged when they reach 80-90% confluency, typically every 2-3 days.[6]

-

Transfection:

-

Seed HEK293T cells in 35 mm dishes to achieve 50-70% confluency on the day of transfection.[9]

-

Prepare a transfection mixture using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. For a 35 mm dish, typically 1-2.5 µg of plasmid DNA encoding the ROMK channel is used.[9]

-

Incubate the cells with the transfection mixture for 6 hours, then replace with fresh culture medium.[9]

-

Electrophysiological recordings are typically performed 24-48 hours post-transfection.

-

4.1.2. Xenopus laevis Oocyte Expression System

-

Oocyte Preparation:

-

cRNA Injection:

Electrophysiological Recordings (Patch-Clamp)

The patch-clamp technique is the gold standard for studying ion channel function and pharmacology.[14][15][16][17][18][19][20][21]

-

Configurations:

-

Solutions:

-

Bath Solution (Extracellular): Typically contains (in mM): 150 KCl, 2.5 MgCl2, 1.8 CaCl2, 1 EGTA, 5 HEPES, with pH adjusted to 7.4.[10]

-

Pipette Solution (Intracellular): Composition is designed to mimic the intracellular ionic environment.

-

-

Voltage Protocol:

-

To assess the voltage-dependent block by VU591, a step-ramp protocol is often employed. For example, cells are held at a holding potential of -80 mV, followed by a step to +50 mV for 500 ms, and then a ramp down to -120 mV over 1 second.[22]

-

Currents are recorded before and after the application of VU591 at various concentrations to determine the extent of inhibition.

-

Thallium Flux Assay

This fluorescence-based assay provides a high-throughput method for screening compound libraries and determining their potency.[2][23][24][25][26][27]

-

Principle: The assay measures the influx of thallium (Tl+), a surrogate for K+, into cells expressing the ROMK channel. Tl+ binds to a fluorescent dye (e.g., FluoZin-2 or FluxOR) inside the cells, leading to an increase in fluorescence intensity.[25]

-

Procedure:

-

Plate ROMK-expressing cells in a 384-well plate.[24]

-

Load the cells with a Tl+-sensitive fluorescent dye.[23]

-

Pre-incubate the cells with varying concentrations of VU591 or other test compounds.[23]

-

Add a Tl+-containing solution to initiate the flux.

-

Measure the rate of fluorescence increase using a plate reader.

-

The rate of Tl+ influx is proportional to the channel activity.

-

Site-Directed Mutagenesis

This technique is used to identify the specific amino acid residues involved in VU591 binding.[22][28][29][30]

-

Procedure:

-

Introduce point mutations into the cDNA of the ROMK channel using PCR-based methods.

-

Express the mutant channels in a suitable expression system (e.g., HEK293T cells or Xenopus oocytes).

-

Functionally characterize the mutant channels using patch-clamp electrophysiology or thallium flux assays to determine their sensitivity to VU591.

-

A significant change in the IC50 value for a mutant channel compared to the wild-type channel indicates that the mutated residue is important for drug binding or action.

-

In Silico Ligand Docking

Computational docking simulations are used to predict the binding pose of VU591 within the ROMK channel pore and to identify potential interacting residues.[2][31][32][33]

-

Procedure:

-

Generate a homology model of the ROMK channel based on the crystal structures of related Kir channels.[1]

-

Perform docking simulations using software such as AutoDock Vina or CDOCKER.[31][32]

-

Analyze the docking poses to identify energetically favorable binding sites and key interactions between VU591 and the channel residues.

-

The results of these simulations guide the design of site-directed mutagenesis experiments for experimental validation.

-

Visualizations

Experimental Workflow for Electrophysiological Characterization

Figure 2: Experimental workflow for characterizing VU591 inhibition of ROMK channels.

Logical Relationship of VU591's Mechanism of Action

Figure 3: Logical flow diagram of the mechanism of action of VU591 on ROMK channels.

References

- 1. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. researchgate.net [researchgate.net]

- 5. HEK293T Cell Line: Unlocking the Potential in Transfection Studies [cytion.com]

- 6. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]

- 7. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beckman.com [beckman.com]

- 9. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of ROMK1 Channels by Protein-tyrosine Kinase and -tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]

- 12. Using the Xenopus Oocyte Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. Whole Cell Patch Clamp Protocol [protocols.io]

- 17. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 18. Patch Clamp Protocol [labome.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. Patch Clamp Electrophysiology: Methods and Protocols | Semantic Scholar [semanticscholar.org]

- 22. Computational and Functional Analyses of a Small-Molecule Binding Site in ROMK - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]

- 24. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. ionbiosciences.com [ionbiosciences.com]

- 28. Characterization of hyperactive mutations in the renal potassium channel ROMK uncovers unique effects on channel biogenesis and ion conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Characterization of hyperactive mutations in the renal potassium channel ROMK uncovers unique effects on channel biogenesis and ion conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. The identification and characterization of disease-associated missense variants in the renal potassium channel ROMK - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 31. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Docking‑based virtual screening of BRD4 (BD1) inhibitors: assessment of docking methods, scoring functions and in silico molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

Unveiling the Molecular Grip: A Technical Guide to the VU591 Binding Site on the Kir1.1 Potassium Channel

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the binding site of VU591, a selective inhibitor of the inwardly rectifying potassium channel Kir1.1 (also known as ROMK). Understanding the molecular interactions between VU591 and Kir1.1 is paramount for the development of next-generation diuretics and for elucidating the channel's physiological and pathological roles. This document synthesizes key findings from electrophysiological, molecular modeling, and site-directed mutagenesis studies to offer a detailed perspective on this crucial drug-target interaction.

Core Findings: Pinpointing the VU591 Binding Pocket

Extensive research has identified a distinct binding site for VU591 within the intracellular pore of the Kir1.1 channel.[1][2][3][4] This strategic location allows VU591 to act as a pore blocker, physically occluding the ion conduction pathway.[1][2] The interaction is not mediated by a single point of contact but rather a constellation of residues, with two amino acids playing a pivotal role in the high-affinity binding of VU591.

Computational modeling and in silico docking simulations were instrumental in initially predicting two potential binding regions within the channel pore, termed the "upper" and "lower" sites.[1][2] Subsequent experimental validation through site-directed mutagenesis and patch-clamp electrophysiology definitively pointed to the "upper" site as the functional binding pocket for VU591.[1][2][5]

The two critical residues that form the core of the VU591 binding site are:

-

Valine 168 (V168): This residue is a key determinant of the potency of VU591.

-

Asparagine 171 (N171): Often referred to as the "rectification controller," this residue is not only crucial for VU591 binding but also plays a significant role in the channel's selectivity for this inhibitor.[1][2]

Mutations at either of these positions lead to a dramatic reduction in the sensitivity of the Kir1.1 channel to VU591, with double mutations exhibiting an additive effect, underscoring the contribution of both residues to the binding interaction.[1][2][5] The specificity of VU591 for Kir1.1 over other Kir channels is largely attributed to the presence of asparagine at position 171, as substituting it with residues found in other Kir channels, such as aspartate or glutamate, abolishes VU591 sensitivity.[2][5]

Quantitative Analysis of VU591-Kir1.1 Interaction

The potency of VU591 and the impact of specific mutations on its inhibitory activity have been quantified through various studies. The following tables summarize the key quantitative data.

| Compound | Target | IC50 | Reference |

| VU591 | Kir1.1 (ROMK) | ~0.24 µM (240 nM) | [1][6] |

| VU590 | Kir1.1 (ROMK) | ~0.22 µM (220 nM) | [2] |

| BNBI | Kir1.1 (ROMK) | ~8 µM | [1] |

Table 1: Inhibitory Potency of VU591 and Related Compounds on Kir1.1.

| Mutation | Effect on VU591 Potency | Fold Reduction in Potency | Reference |

| V168A | Reduction | 5-fold | [1] |

| V168L | Significant Reduction | >168-fold | [1] |

| N171Q | Reduction | 5-fold | [1] |

| N171D | Complete Abrogation | - | [1] |

| N171E | Complete Abrogation | - | [1] |

| V168A/N171Q | Additive Loss of Sensitivity | - | [1] |

Table 2: Impact of Kir1.1 Mutations on VU591 Sensitivity.

Experimental Protocols: The Methodologies Behind the Discoveries

The identification and characterization of the VU591 binding site on Kir1.1 relied on a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Site-Directed Mutagenesis

Site-directed mutagenesis was employed to systematically alter the amino acid sequence of the Kir1.1 channel, allowing researchers to probe the functional importance of specific residues in VU591 binding.

-

Template: Wild-type Kir1.1 plasmid DNA served as the template for mutagenesis.

-

Method: A PCR-based method, such as the QuikChange Site-Directed Mutagenesis Kit (Agilent Technologies), was utilized. This technique uses a high-fidelity DNA polymerase to amplify the plasmid with primers containing the desired mutation.

-

Primer Design: Primers were designed to be complementary to the template DNA, with the exception of the nucleotide changes required to introduce the specific amino acid substitution (e.g., V168A, N171D).

-

Verification: The successful incorporation of the desired mutation was confirmed by DNA sequencing of the entire coding region of the Kir1.1 gene.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to measure the ion flow through the Kir1.1 channels and to quantify the inhibitory effect of VU591 on wild-type and mutant channels.

-

Cell Expression System: Human Embryonic Kidney (HEK-293) cells were commonly used for transient transfection with plasmids encoding either wild-type or mutant Kir1.1 channels.

-

Cell Culture: Cells were cultured in standard growth media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) and maintained in a humidified incubator at 37°C and 5% CO₂.

-

Transfection: Cells were transfected using a suitable method, such as lipofection (e.g., Lipofectamine). A fluorescent reporter protein (e.g., GFP) was often co-transfected to identify successfully transfected cells.

-

Electrophysiological Recordings:

-

Pipettes: Borosilicate glass pipettes were pulled to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Solutions:

-

Intracellular Solution (in pipette): Contained (in mM): 150 KCl, 2 MgCl₂, 10 HEPES, and 1 EGTA, with the pH adjusted to 7.4 with KOH.

-

Extracellular Solution (bath): Contained (in mM): 150 KCl, 1 CaCl₂, 1 MgCl₂, and 10 HEPES, with the pH adjusted to 7.4 with KOH. High extracellular K⁺ is used to increase the inward current.

-

-

Voltage Protocol: Cells were voltage-clamped at a holding potential of 0 mV. Currents were elicited by a series of voltage steps (e.g., from -100 mV to +80 mV in 20 mV increments).

-

Drug Application: VU591 was applied to the bath solution at various concentrations to determine the dose-response relationship and calculate the IC₅₀ value. The effect of the compound was measured as the percentage of inhibition of the control current.

-

Molecular Modeling and In Silico Docking

Computational approaches were pivotal in predicting the binding pose of VU591 within the Kir1.1 channel pore.

-

Homology Modeling: Due to the lack of a high-resolution crystal structure of Kir1.1 at the time of the initial studies, homology models were constructed based on the crystal structures of other related Kir channels (e.g., Kir2.2, Kir3.2).

-

Ligand Preparation: The 3D structure of VU591 was generated and its low-energy conformations were determined.

-

Docking Simulations: Docking programs (e.g., Surflex-Dock) were used to predict the binding orientation and affinity of VU591 within the pore of the Kir1.1 homology model. A large number of docking simulations were performed to explore various possible binding poses.

-

Binding Site Analysis: The docking results were analyzed to identify clusters of low-energy binding poses and to visualize the interactions between VU591 and the amino acid residues of the channel. This analysis highlighted the "upper" and "lower" potential binding sites.

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams were generated using the DOT language.

Caption: Interaction of VU591 with key residues in the Kir1.1 channel pore.

Caption: Workflow for identifying the VU591 binding site on Kir1.1.

References

- 1. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

VU591: A Selective Pore Blocker of the Renal Outer Medullary Potassium (ROMK) Channel

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The renal outer medullary potassium (ROMK) channel, an inwardly rectifying potassium channel encoded by the KCNJ1 gene, plays a pivotal role in potassium homeostasis and salt reabsorption in the kidney.[1] Its strategic location in the thick ascending limb of Henle's loop and the cortical collecting duct makes it a compelling therapeutic target for a novel class of diuretics.[2] VU591 has emerged as a potent and selective small-molecule inhibitor of the ROMK channel, offering a valuable pharmacological tool to probe the channel's function and a potential lead for the development of new diuretic agents.[3][4] This technical guide provides a comprehensive overview of VU591, focusing on its mechanism of action, structure-activity relationships, and the experimental protocols used for its characterization.

Mechanism of Action: Pore Blockade

VU591 acts as a pore blocker, physically occluding the ion conduction pathway of the ROMK channel.[3][4] This mechanism is supported by several lines of evidence:

-

Voltage-Dependent Block: The inhibitory effect of VU591 is voltage-dependent, a characteristic feature of pore blockers. Specifically, the block is more pronounced at negative membrane potentials, a phenomenon described as "knock-off," where inwardly directed potassium ions can displace the blocker from its binding site.[3]

-

Intracellular Site of Action: VU591 is believed to access its binding site from the intracellular side of the channel.[3]

-

Key Binding Residues: Site-directed mutagenesis studies have identified two critical residues within the channel's pore, Valine 168 (Val168) and Asparagine 171 (Asn171), as essential components of the VU591 binding site.[3][5] Mutation of either of these residues significantly reduces the channel's sensitivity to VU591.[3][5]

The following diagram illustrates the proposed binding of VU591 within the ROMK channel pore.

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacology of VU591

This technical guide provides a comprehensive overview of the pharmacology of VU591, a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1. This document details its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Introduction

VU591 is a small molecule inhibitor that has been instrumental in validating the renal outer medullary potassium (ROMK) channel as a potential therapeutic target for a novel class of diuretics. ROMK channels play a crucial role in potassium homeostasis and salt reabsorption in the kidney.[1] By inhibiting these channels, VU591 provides a pharmacological tool to study the physiological consequences of ROMK blockade, which is hypothesized to induce diuresis while minimizing potassium loss, a common side effect of existing loop diuretics.[1]

Mechanism of Action

VU591 is a potent and selective inhibitor of the ROMK (Kir1.1) potassium channel.[2][3] Its primary mechanism involves blocking the intracellular pore of the channel, thereby preventing the efflux of potassium ions.[1][4]

The binding of VU591 to the ROMK channel is dependent on specific amino acid residues within the ion conduction pathway.[5][6] Site-directed mutagenesis studies have identified asparagine 171 (Asn171) and valine 168 (Val168) as critical for the high-affinity binding of VU591.[5][6] Mutation of these residues leads to a significant reduction in the inhibitory activity of the compound.[5][6]

Caption: Mechanism of VU591 action on the ROMK channel.

Quantitative Pharmacological Data

VU591 exhibits high potency for the ROMK channel with an IC50 in the nanomolar range.[2][3][5][6] Importantly, it is highly selective for ROMK over other members of the inward rectifier potassium (Kir) channel family and a wide range of other ion channels, transporters, and receptors.[4][5][6]

| Target | IC50 (µM) | Reference |

| ROMK (Kir1.1) | 0.24 - 0.30 | [2][3][5][6] |

| Kir2.1 | No significant inhibition | [1] |

| Kir2.3 | No significant inhibition | [1] |

| Kir4.1 | No significant inhibition | [1] |

| Kir6.2/SUR1 | > 10 (17% inhibition at 10 µM) | [1] |

| Kir7.1 | No significant inhibition | [1] |

| hERG | No significant inhibition at 10 µM | [1] |

Table 1: Inhibitory potency and selectivity of VU591.

| Parameter | Observation | Reference |

| Metabolic Stability | High | [2][3] |

| Serum Protein Binding | High | [2][3][4] |

Table 2: Pharmacokinetic properties of VU591.

Experimental Protocols

The pharmacological profile of VU591 was characterized using a combination of high-throughput screening, electrophysiology, and computational modeling.

Thallium Flux Assay

This fluorescence-based assay was employed for the high-throughput screening of compound libraries to identify modulators of ROMK.

-

Principle: The assay measures the influx of thallium ions (Tl+), a surrogate for K+, through open ROMK channels expressed in a stable cell line.[4]

-

Methodology:

-

Cells expressing ROMK are loaded with a Tl+-sensitive fluorescent dye.

-

The cells are then exposed to the test compounds (e.g., VU591).

-

A Tl+-containing solution is added to the cells.

-

The influx of Tl+ through open channels causes an increase in fluorescence, which is measured by a fluorescence plate reader.

-

Inhibitors of ROMK, like VU591, will reduce the rate of Tl+ influx and thus decrease the fluorescent signal.

-

Caption: Workflow for the Thallium Flux Assay.

Patch-Clamp Electrophysiology

This technique was used to provide a detailed characterization of the inhibitory effects of VU591 on ROMK channel currents.

-

Principle: This method allows for the direct measurement of ion flow through individual channels or across the entire cell membrane.

-

Methodology:

-

A glass micropipette with a very small tip is used to form a high-resistance seal with the membrane of a cell expressing ROMK channels.

-

Different configurations (e.g., whole-cell, inside-out) can be used to study the channel's properties.

-

The voltage across the membrane is clamped at a specific value, and the resulting current is measured.

-

VU591 is applied to the intracellular side of the membrane to assess its blocking effect on the outward K+ current.

-

The voltage and K+ concentration dependence of the block can be determined by varying these parameters and measuring the corresponding changes in current.[1]

-

Molecular Modeling and Site-Directed Mutagenesis

Computational and molecular biology techniques were combined to identify the binding site of VU591.

-

Principle: Homology modeling and in silico ligand docking were used to predict potential binding sites for VU591 within the ROMK channel pore. These predictions were then tested experimentally using site-directed mutagenesis.[5][6]

-

Methodology:

-

A 3D model of the ROMK channel was generated based on the crystal structures of related Kir channels.[5][6]

-

Computational docking simulations were performed to identify energetically favorable binding poses for VU591 within the channel pore.[5][6]

-

Based on the docking results, specific amino acid residues in the predicted binding site (e.g., Asn171, Val168) were mutated to other amino acids using site-directed mutagenesis.[5][6]

-

The mutated channels were expressed in cells, and patch-clamp electrophysiology was used to determine the effect of the mutations on the inhibitory potency of VU591.[5][6]

-

Caption: Workflow for identifying the VU591 binding site.

Signaling Pathway and Physiological Context

ROMK channels are key components of the renal salt and potassium transport machinery. Their inhibition by VU591 is expected to have significant effects on kidney function.

-

Thick Ascending Limb (TAL) of Henle's Loop: In the TAL, ROMK channels are responsible for recycling K+ back into the tubular lumen. This K+ recycling is essential for the function of the Na+-K+-2Cl- cotransporter (NKCC2), which mediates the reabsorption of a significant portion of filtered NaCl.[1] Inhibition of ROMK by VU591 would reduce K+ recycling, thereby impairing NKCC2 function and leading to a diuretic effect similar to that of loop diuretics.[1]

-

Collecting Duct (CD): In the principal cells of the collecting duct, ROMK is the primary channel for K+ secretion into the urine.[1] By blocking ROMK in the CD, VU591 would reduce K+ secretion, potentially leading to a potassium-sparing diuretic effect.[1]

Caption: Role of ROMK in the nephron and the effect of VU591.

Conclusion

VU591 is a well-characterized, potent, and selective inhibitor of the ROMK potassium channel. Its mode of action as an intracellular pore blocker has been elucidated through a combination of electrophysiological, molecular, and computational methods. While its pharmacokinetic properties, specifically high serum protein binding and metabolic instability, have hindered its development as a therapeutic agent, VU591 remains an invaluable pharmacological tool for studying the physiology of ROMK and for validating this channel as a promising target for the development of novel, potassium-sparing diuretics.[4]

References

- 1. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

The Role of VU591 in Neurological Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VU591 is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1] With a half-maximal inhibitory concentration (IC50) in the sub-micromolar range, VU591 offers a valuable tool for investigating the physiological and pathological roles of Kir1.1 channels. While initially developed for renal research, its utility in neuroscience is emerging, primarily in the context of preclinical models of depression. This guide provides a comprehensive overview of VU591's mechanism of action, its application in neurological research, detailed experimental protocols, and a summary of key quantitative data.

Introduction to VU591 and its Target: The Kir1.1 Channel

VU591, chemically known as 2,2′-oxybis(methylene)bis(5-nitro-1H-benzo[d]imidazole), is a selective inhibitor of the Kir1.1 channel.[2] Kir channels are a family of potassium channels that play a crucial role in setting the resting membrane potential and regulating cellular excitability in various tissues, including the brain.[2][3][4] They exhibit inward rectification, meaning they allow a greater influx of K+ ions at membrane potentials negative to the K+ equilibrium potential than the outward flow of K+ at more positive potentials.

The Kir1.1 (ROMK) channel is a member of this family and is well-characterized for its function in the kidneys, where it is essential for salt and water balance.[2] However, evidence suggests its expression and functional role extend to the central nervous system (CNS). While the distribution of Kir1.1 in the brain is not as widespread as other Kir channels like Kir4.1, alterations in the expression of the KCNA1 subunit of the Kv1.1 channel, which is related to Kir1.1, have been noted in the striatum of individuals with major depression.[4] This provides a rationale for exploring the effects of Kir1.1 modulation in neurological contexts.

Mechanism of Action

VU591 acts as a pore blocker of the Kir1.1 channel. It is thought to bind to a site within the intracellular pore of the channel, thereby physically occluding the passage of potassium ions. This blockade leads to a reduction in the outward potassium current, resulting in membrane depolarization. This change in membrane potential can, in turn, alter neuronal excitability and downstream signaling pathways.

Applications in Neurological Research

The primary application of VU591 in neurological research to date has been in the investigation of its antidepressant-like effects. Studies have shown that intracerebroventricular (i.c.v.) administration of VU591 significantly reduces immobility time in the tail suspension test (TST) in mice, a widely used behavioral assay to screen for antidepressant activity.[1] This suggests that inhibition of Kir1.1 channels in the brain may produce an antidepressant-like phenotype. The precise mechanism underlying this effect is still under investigation but is hypothesized to involve the modulation of neuronal excitability in brain regions associated with mood regulation.

While direct evidence for the use of VU591 in other neurological disorders such as epilepsy, Huntington's disease, or multiple sclerosis is currently lacking in the public domain, the role of potassium channels in these conditions is well-established. Dysfunction of various potassium channels is known to contribute to neuronal hyperexcitability in epilepsy, and modulation of potassium channels has been proposed as a therapeutic strategy for other neurodegenerative and inflammatory neurological diseases.[5] Therefore, VU591 remains a valuable tool for exploring the fundamental role of Kir1.1 in neuronal function and its potential involvement in a broader range of neurological pathologies.

Quantitative Data

The following tables summarize the available quantitative data for VU591.

Table 1: Inhibitory Potency of VU591

| Target | IC50 | Assay Type | Cell Line | Reference |

| Kir1.1 (ROMK) | 0.24 µM | Thallium Flux Assay | HEK293 | [1] |

Table 2: In Vivo Efficacy of VU591 in the Tail Suspension Test

| Animal Model | Administration Route | Dose | Effect | Reference |

| Male ICR Mice | Intracerebroventricular (i.c.v.) | 1.842 µg | Significantly decreased immobile time | [1] |

Detailed Experimental Protocols

In Vivo Administration: Intracerebroventricular (i.c.v.) Injection

This protocol is adapted from standard procedures for i.c.v. injections in mice.

Materials:

-

VU591 hydrochloride

-

Vehicle (e.g., sterile saline, artificial cerebrospinal fluid)

-

Hamilton syringe with a 26-gauge needle

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Surgical tools (scalpel, drill, etc.)

Procedure:

-

Preparation of VU591 Solution: Dissolve VU591 hydrochloride in the chosen vehicle to the desired concentration. Ensure the solution is sterile-filtered.

-

Anesthesia: Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance).

-

Stereotaxic Surgery:

-

Mount the anesthetized mouse in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Using a stereotaxic drill, create a small burr hole over the target lateral ventricle. Typical coordinates for the lateral ventricle in mice relative to bregma are: Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm.

-

-

Injection:

-

Lower the Hamilton syringe needle to the target DV coordinate.

-

Infuse the VU591 solution slowly over several minutes (e.g., 1 µL/min) to avoid a rapid increase in intracranial pressure.

-

After the infusion is complete, leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.

-

Slowly withdraw the needle.

-

-

Post-operative Care:

-

Suture the scalp incision.

-

Provide post-operative analgesia as required by institutional guidelines.

-

Monitor the animal until it has fully recovered from anesthesia.

-

Behavioral Assay: Tail Suspension Test (TST)

This protocol is based on the widely used TST method for assessing antidepressant-like activity.[6][7][8][9]

Materials:

-

Tail suspension apparatus (a box or chamber that allows the mouse to be suspended by its tail)

-

Adhesive tape

-

Video recording and analysis software (optional, but recommended for unbiased scoring)

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Suspension:

-

Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

-

Suspend the mouse by its tail from the suspension bar or ledge inside the apparatus. The mouse should be high enough that it cannot touch any surfaces.

-

-

Recording:

-

The test duration is typically 6 minutes.

-

Record the entire session with a video camera.

-

-

Scoring:

-

The primary measure is the total time the mouse remains immobile during the 6-minute test. Immobility is defined as the absence of any movement except for respiration.

-

Scoring can be done manually by a trained observer or using automated video analysis software.

-

A decrease in immobility time is indicative of an antidepressant-like effect.[8][9]

-

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording from Brain Slices (General Protocol)

While no specific patch-clamp protocol for VU591 on neurons has been published, this general protocol for whole-cell recordings from hippocampal slices can be adapted to test the effects of VU591.

Materials:

-

Vibrating microtome

-

Artificial cerebrospinal fluid (aCSF) and cutting solution

-

Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling pipettes

-

Intracellular solution

-

VU591 stock solution (in DMSO) and perfusion system

Procedure:

-

Brain Slice Preparation:

-

Anesthetize the animal and perfuse transcardially with ice-cold cutting solution.

-

Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) of the region of interest (e.g., hippocampus) using a vibrating microtome in ice-cold cutting solution.

-

Transfer slices to a holding chamber with aCSF and allow them to recover for at least 1 hour at room temperature.

-

-

Recording:

-

Transfer a single slice to the recording chamber under the microscope and continuously perfuse with aCSF.

-

Pull a glass pipette to a resistance of 3-5 MΩ and fill it with intracellular solution.

-

Using a micromanipulator, approach a neuron in the slice and form a giga-ohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

In current-clamp mode, record the resting membrane potential and firing properties of the neuron in response to current injections.

-

In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV) and record ionic currents.

-

-

VU591 Application:

-

After obtaining a stable baseline recording, perfuse the slice with aCSF containing the desired concentration of VU591. The final DMSO concentration should be kept low (e.g., <0.1%).

-

Record the changes in neuronal properties (e.g., resting membrane potential, firing rate, input resistance) in the presence of VU591.

-

A washout period with aCSF can be used to assess the reversibility of the effects.

-

Mandatory Visualizations

Caption: Workflow for studying VU591's neurological effects.

Caption: VU591 inhibits Kir1.1, leading to increased neuronal excitability.

Conclusion

VU591 is a potent and selective tool for the study of Kir1.1 channels. Its demonstrated antidepressant-like effects in preclinical models highlight its potential for investigating the role of Kir1.1 in mood regulation and for the discovery of novel antidepressant therapies. While its application in other neurological disorders remains to be explored, the fundamental role of potassium channels in neuronal function suggests that VU591 could be instrumental in uncovering new insights into a variety of neurological conditions. The detailed protocols and data presented in this guide are intended to facilitate the use of VU591 in advancing our understanding of the nervous system in health and disease.

References

- 1. NMDA receptor hypofunction produces concomitant firing rate potentiation and burst activity reduction in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subcellular localization of K+ channels in mammalian brain neurons: remarkable precision in the midst of extraordinary complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glial and neuronal expression of the Inward Rectifying Potassium Channel Kir7.1 in the adult mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Temporal scaling of dopamine neuron firing and dopamine release by distinct ion channels shape behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. researchgate.net [researchgate.net]

- 8. Tail suspension test to evaluate the antidepressant activity of experimental drugs | Bangladesh Journal of Pharmacology [banglajol.info]

- 9. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies of VU591 as a Diuretic Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on VU591, a small-molecule inhibitor of the renal outer medullary potassium (ROMK) channel, Kir1.1. The discovery and characterization of VU591 were pivotal in validating Kir1.1 as a novel diuretic target. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological and experimental frameworks.

Introduction: The Rationale for a Novel Diuretic Target

Traditional diuretic therapies, such as loop and thiazide diuretics, effectively manage hypertension and edema by inhibiting sodium reabsorption in the nephron.[1][2] However, their use is often complicated by electrolyte disturbances, particularly hypokalemia (potassium wasting), due to their indirect effects on potassium secretion in the distal nephron.[1][3]

The inward-rectifier potassium (Kir) channel Kir1.1, also known as ROMK, emerged as an attractive novel diuretic target.[1][4][5] ROMK channels are strategically expressed in the thick ascending limb (TAL) and the collecting duct of the nephron.[4][5] In the TAL, ROMK recycles potassium back into the tubular lumen, which is essential for the function of the Na+-K+-2Cl⁻ cotransporter (NKCC2), the target of loop diuretics.[1][6] In the collecting duct, ROMK is a primary channel for potassium secretion.[5] Genetic studies of individuals with loss-of-function mutations in the gene encoding ROMK (KCNJ1) supported the hypothesis that inhibiting ROMK could induce a diuretic and natriuretic effect while simultaneously preventing potassium loss.[6]

The development of selective pharmacological inhibitors was essential to test this hypothesis. Early screening efforts identified VU590, a potent ROMK inhibitor that unfortunately also blocked another kidney-expressed channel, Kir7.1, making it unsuitable for selectively studying ROMK's role in the kidney.[4][5][7] This led to the development of VU591, the first potent and highly selective inhibitor of Kir1.1.[4][5]

Mechanism of Action of VU591

VU591 acts as a pore blocker of the Kir1.1 channel.[4][7][8][9] Electrophysiological studies demonstrated that its blocking action is dependent on voltage and the concentration of potassium, which is characteristic of inhibitors that bind within the channel's ion conduction pathway.[4]

Molecular modeling, in silico docking simulations, and subsequent site-directed mutagenesis experiments were employed to identify the specific binding site. These studies revealed that VU591 docks in an "upper" region of the cytoplasmic pore.[4][6] Two key amino acid residues, Valine 168 (V168) and Asparagine 171 (N171) , were identified as critical for the high-affinity block by VU591.[4][6] Mutation of either of these residues resulted in a significant loss of VU591 potency.[4][6] The presence of asparagine at position 171 is unique to Kir1.1 among many Kir channels, and this residue is a key determinant of VU591's selectivity.[6]

Quantitative Data

The following tables summarize the key quantitative findings from the foundational studies of VU591 and related compounds.

Table 1: In Vitro Potency and Selectivity of Kir1.1 Inhibitors

| Compound | Target | IC50 (μM) | Selectivity Profile | Reference |

|---|---|---|---|---|

| VU591 | Kir1.1 (ROMK) | 0.24 | Selective over Kir7.1 and >65 other channels, transporters, and receptors. | [4][7][8][9] |

| VU590 | Kir1.1 (ROMK) | ~0.22 | Also inhibits Kir7.1 (IC50 ≈ 8 μM). | [4][5][6] |

| BNBI | Kir1.1 (ROMK) | 0.24 (as VU591) | Precursor to VU591, selective over Kir7.1. | [4][7] |

| Compound A | Kir1.1 (ROMK) | ~0.05 | Highly selective and active in vivo. |[6][10] |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological function.[11][12]

Table 2: In Vivo Diuretic Effects in Rats (4-hour urine collection)

| Treatment Group | Dose (Oral Gavage) | Urine Output (mL/100g BW) | Key Finding | Reference |

|---|---|---|---|---|

| Vehicle Control | - | 2.23 ± 0.13 | Baseline urine output. | [10] |

| VU591 | 100 mg/kg | 2.59 ± 0.28 | No significant diuretic effect. | [10] |

| Bumetanide | 25 mg/kg | 4.00 ± 0.41 | Positive control (loop diuretic), significant diuresis. | [10] |

| Compound A | 30 mg/kg | Significantly increased vs. vehicle | Robust natriuretic diuresis without kaliuresis. |[10][13] |

BW: Body Weight

Despite its high in vitro potency and selectivity, VU591 failed to induce diuresis when administered orally to rats.[10][13] This was later attributed to poor metabolic stability and high serum protein binding.[4] However, the foundational work with VU591 paved the way for the development of metabolically stable and orally bioavailable ROMK inhibitors, such as "Compound A," which did demonstrate a robust diuretic and natriuretic effect without causing potassium wasting (kaliuresis) in vivo.[10][13]

Experimental Protocols

The characterization of VU591 involved a combination of high-throughput screening, detailed electrophysiology, and in vivo animal studies.

This fluorescence-based assay was a key tool for the initial discovery of ROMK inhibitors from large small-molecule libraries.[4]

-

Principle: Thallium (Tl⁺) is a surrogate for potassium (K⁺) and can pass through K⁺ channels. Cells expressing the target channel (Kir1.1) are loaded with a Tl⁺-sensitive fluorescent dye. When Tl⁺ enters the cell through the open channels, it binds to the dye, causing an increase in fluorescence. Inhibitors of the channel prevent Tl⁺ influx, resulting in a reduced fluorescence signal.

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing a mutant of ROMK (ROMK S44D) were often used.[7][8]

-

Procedure:

-

Cell Plating: HEK-293 cells expressing Kir1.1 are plated in multi-well plates (e.g., 384-well).

-

Dye Loading: Cells are incubated with a Tl⁺-sensitive fluorescent dye.

-

Compound Incubation: Test compounds (like VU591) are added to the wells at various concentrations and incubated for a set period (e.g., 20 minutes).[8]

-

Thallium Addition & Measurement: A solution containing Tl⁺ is added, and the fluorescence intensity is measured immediately over time using a plate reader.

-

Data Analysis: The rate of fluorescence increase is calculated. The concentration of the compound that causes 50% inhibition of the Tl⁺ flux (IC50) is determined by fitting the data to a dose-response curve.[4]

-

This technique was used to confirm the inhibitory activity of compounds and to elucidate their mechanism of action.[4][6]

-

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell. The patch of membrane under the pipette is then ruptured, allowing direct electrical access to the cell's interior. This setup enables the precise control of the membrane voltage and the measurement of the tiny ionic currents flowing through the channels.

-

Cell Preparation: HEK-293 cells transfected with the specific Kir channel of interest (e.g., rat or human ROMK1, Kir2.1, Kir7.1) are used.[5]

-

Solutions:

-

Procedure:

-

A whole-cell configuration is established on a transfected cell.

-

A voltage-clamp protocol is applied. For Kir channels, this typically involves holding the cell at a certain potential and then applying a series of voltage steps or ramps to elicit both inward and outward currents.[5]

-

A baseline current is recorded.

-

The test compound (VU591) is applied to the bath solution, and the current is recorded again.

-

The degree of inhibition is quantified by comparing the current amplitude before and after drug application. The voltage and potassium dependence of the block can be studied by varying the voltage protocol and ion concentrations.

-

These studies were critical for assessing the therapeutic potential of ROMK inhibitors as diuretics.

-

Animal Model: Male rats (e.g., 250–300 g) are used.[10]

-

Acclimatization: Animals are housed in metabolic cages to allow for acclimatization and accurate urine collection. Food and water are typically restricted during the experiment.[10]

-

Dosing:

-

Animals are divided into groups: Vehicle control, positive control (e.g., bumetanide), and test compound (VU591).

-

Drugs are administered by oral gavage (PO) in a suitable vehicle (e.g., 10% ethanol + 40% PEG400 + 50% saline).[10] Dose-escalation studies are performed to find maximally effective doses.[10]

-

-

Urine Collection:

-

Analysis:

-

The total volume of urine is measured and normalized to the animal's body weight.

-

Urine samples are analyzed for electrolyte concentrations (Na⁺ and K⁺) to determine the natriuretic and kaliuretic effects.[10]

-

Visualizations: Pathways and Workflows

Caption: Role of ROMK in the TAL and Collecting Duct and its inhibition by VU591.

Caption: Workflow from high-throughput screening to in vivo testing of VU591.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. CV Pharmacology | Diuretics [cvpharmacology.com]

- 3. news-medical.net [news-medical.net]

- 4. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IC50 - Wikipedia [en.wikipedia.org]

- 12. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]

- 13. ROMK inhibitor actions in the nephron probed with diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optical electrophysiology for probing function and pharmacology of voltage-gated ion channels | eLife [elifesciences.org]

The Structure-Activity Relationship of VU591: A Deep Dive into a Selective Kir1.1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of VU591, a potent and selective inhibitor of the renal outer medullary potassium channel (Kir1.1 or ROMK). Understanding the intricate relationship between the chemical structure of VU591 and its biological activity is paramount for the rational design of novel diuretic agents with improved therapeutic profiles. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows.

Introduction: The Significance of Kir1.1 and the Emergence of VU591

The Kir1.1 channel, predominantly expressed in the thick ascending limb of Henle's loop and the collecting duct of the kidney, plays a crucial role in potassium homeostasis and sodium reabsorption.[1][2] Inhibition of Kir1.1 presents a promising therapeutic strategy for the development of novel diuretics that can effectively manage hypertension and edema without the dose-limiting side effect of hypokalemia associated with current loop and thiazide diuretics.

The journey to a selective Kir1.1 inhibitor began with the discovery of VU590, a potent but non-selective inhibitor that also targeted the Kir7.1 channel.[3] This lack of selectivity hampered its utility as a chemical probe and a therapeutic lead. The subsequent development of VU591, a structurally related analog, marked a significant breakthrough by demonstrating high potency for Kir1.1 with excellent selectivity over Kir7.1 and a broad panel of other ion channels and receptors.[3][4]

Mechanism of Action: A Pore Blocker with Voltage and Ion Dependence

Site-directed mutagenesis studies have been instrumental in elucidating the precise binding site of VU591. These experiments have identified two key amino acid residues within the pore-lining region of Kir1.1 that are critical for high-affinity binding: Valine 168 (Val168) and Asparagine 171 (Asn171) .[5] Mutation of either of these residues leads to a significant reduction in the sensitivity of the channel to VU591, confirming their direct involvement in the inhibitor-channel interaction.[5]

Structure-Activity Relationship (SAR)

The development of VU591 from its less selective predecessors, VU590 and the initial hit bis-nitro-benzimidazole (BNBI), provides a clear illustration of targeted medicinal chemistry efforts.

Core Scaffold and Key Structural Features

The core structure of VU591 is a 2,2'-oxybis(methylene)bis(5-nitro-1H-benzo[d]imidazole). Key modifications from its precursors led to its improved potency and selectivity profile.

-

From VU590 to BNBI: The initial hit, VU590, possessed a 1,4,10-trioxa-7,13-diazacyclopentadecane core.[4] A structurally related hit from the primary screen, BNBI, featuring a simpler bis-nitro-benzimidazole scaffold, was found to be a weak but selective inhibitor of Kir1.1, showing no activity against Kir7.1.[3] This highlighted the importance of the benzimidazole moiety for selectivity.

-

From BNBI to VU591: The critical modification leading to VU591 was the introduction of an ether linkage between the two methylene-bis(5-nitro-1H-benzo[d]imidazole) units. This structural change resulted in a dramatic 30-fold increase in potency against Kir1.1 compared to BNBI, while retaining the desired selectivity over Kir7.1.[3]

Quantitative SAR Data

The following table summarizes the inhibitory potency (IC50) of VU591 and its key precursors against Kir1.1 and other relevant Kir channels.

| Compound | Kir1.1 (ROMK) IC50 (µM) | Kir7.1 IC50 (µM) | Kir2.1 IC50 (µM) | Kir4.1 IC50 (µM) | Selectivity (Kir1.1 vs Kir7.1) |

| VU591 | 0.24[6][7] | > 10[4] | > 10[4] | > 10[4] | > 40-fold |

| VU590 | 0.22[5] | ~8[5] | > 10 | > 10 | ~0.0275-fold |

| BNBI | 8[3] | > 100[3] | - | - | > 12.5-fold |

Experimental Protocols

The characterization of VU591 and its analogs relies on robust and reproducible experimental assays. The two primary techniques employed are the thallium flux assay for high-throughput screening and patch-clamp electrophysiology for detailed mechanistic studies.

Thallium Flux Assay

This fluorescence-based assay is a high-throughput method for measuring the activity of potassium channels. It utilizes the ability of thallium ions (Tl+), a surrogate for K+, to pass through the channel pore.

Principle: Cells expressing the Kir channel of interest are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2). Upon addition of a Tl+-containing buffer, the influx of Tl+ through open channels leads to an increase in fluorescence, which is measured by a fluorescence plate reader. Inhibitors of the channel will reduce the rate of Tl+ influx and thus decrease the fluorescence signal.

Detailed Protocol:

-

Cell Plating: Seed HEK293 cells stably expressing the Kir channel of interest into 384-well plates.

-

Dye Loading: Incubate the cells with a loading buffer containing a Tl+-sensitive fluorescent dye (e.g., 2 µM FluoZin-2 AM with 0.02% Pluronic F-127) for 1 hour at room temperature.

-

Washing: Remove the dye-loading solution and wash the cells with an assay buffer to remove extracellular dye.

-

Compound Incubation: Add the test compounds (e.g., VU591 and its analogs) at various concentrations to the wells and incubate for a defined period (e.g., 20 minutes).

-

Thallium Addition and Signal Detection: Use a fluorescence plate reader to establish a baseline fluorescence reading. Then, add a stimulus buffer containing Tl+ and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The rate of fluorescence increase is proportional to the channel activity. The inhibitory effect of the compounds is calculated by comparing the fluorescence signal in the presence of the compound to the control (vehicle-treated) wells. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing direct measurement of the ionic currents flowing through the channels.

Principle: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the membrane of a single cell. This allows for the control of the membrane potential and the measurement of the minute currents passing through the ion channels in the patched membrane.

Detailed Protocol (Whole-Cell Configuration):

-

Cell Preparation: Use cells transiently or stably expressing the Kir channel of interest.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution typically contains a high concentration of KCl to mimic the intracellular environment.

-

Giga-seal Formation: Under a microscope, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).

-

Whole-Cell Access: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Recordings: Clamp the cell membrane at a holding potential (e.g., -80 mV). Apply a series of voltage steps or ramps to elicit channel currents.

-

Compound Application: Perfuse the cell with an external solution containing the test compound (e.g., VU591) at a known concentration.

-

Data Acquisition and Analysis: Record the changes in the current in response to the compound. The percentage of inhibition is calculated by comparing the current amplitude before and after compound application.

Conclusion

VU591 represents a significant advancement in the development of selective Kir1.1 inhibitors. Its favorable potency and selectivity profile, a direct result of targeted medicinal chemistry efforts, make it an invaluable tool for probing the physiological and pathophysiological roles of the Kir1.1 channel. The detailed understanding of its structure-activity relationship, elucidated through a combination of chemical synthesis and robust biophysical assays, provides a solid foundation for the future design of next-generation diuretic agents with enhanced efficacy and safety. The experimental protocols detailed herein serve as a guide for researchers in the field to further explore the pharmacology of Kir channels and to develop novel modulators with therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and quantitative structure activity relationship (QSAR) of arylidene (benzimidazol-1-yl)acetohydrazones as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The In Vitro Effect of VU591 on Potassium Ion Transport

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of VU591, a potent and selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium (ROMK) channel. This document details the quantitative data on VU591's activity, the experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.

Introduction to VU591 and Kir1.1

The Kir1.1 channel, encoded by the KCNJ1 gene, is a key player in potassium homeostasis, particularly in the kidney where it contributes to salt reabsorption.[1] Its role in renal physiology makes it a compelling target for the development of novel diuretics. VU591 is a small molecule inhibitor that has been identified as a highly selective blocker of Kir1.1 channels.[2] Understanding the precise mechanism and quantitative aspects of this inhibition is crucial for its application as a research tool and for potential therapeutic development.

Quantitative Analysis of VU591 Inhibition

VU591 is a potent inhibitor of the Kir1.1 channel with an IC50 of 0.24 µM.[1] Its selectivity has been demonstrated against a panel of other Kir channels. The inhibitory activity of VU591 is state-dependent, showing both voltage and extracellular potassium concentration dependence, which is characteristic of a pore-blocking mechanism.[1]

Table 1: Selectivity Profile of VU591 against a Panel of Inwardly Rectifying Potassium (Kir) Channels

| Channel | % Inhibition at 10 µM VU591 | IC50 (µM) |

| Kir1.1 (ROMK) | ~90% | 0.24 |

| Kir2.1 | No significant inhibition | > 50 |

| Kir2.3 | No significant inhibition | > 50 |

| Kir4.1 | No significant inhibition | > 50 |

| Kir6.2/SUR1 | 17 ± 4% | > 50 |

| Kir7.1 | No significant inhibition | > 50 |

| Data sourced from Bhave et al., 2011.[2] |

Table 2: Voltage Dependence of Kir1.1 Inhibition by VU591

| Membrane Potential | Characteristic of Block |

| Hyperpolarized potentials | Stronger block |

| Depolarized potentials | Weaker block |

| Qualitative description based on the pore-blocker characteristics of VU591.[1] |

Table 3: Effect of Extracellular Potassium on VU591 Inhibition of Kir1.1

| Extracellular K+ Concentration | Characteristic of Block |

| Increased [K+]o | Reduced inhibitory potency |

| Decreased [K+]o | Increased inhibitory potency |

| Qualitative description based on the pore-blocker characteristics of VU591.[3] |

Mechanism of Action: Pore Blockade

VU591 acts as a pore blocker, physically occluding the ion conduction pathway of the Kir1.1 channel.[1] This mechanism is supported by its voltage- and potassium-dependent inhibition. The binding site for VU591 has been identified through mutagenesis studies to be within the cytoplasmic pore of the channel, involving key residues Valine 168 (V168) and Asparagine 171 (N171).[1]

References

- 1. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations into the In Vivo Effects of VU591: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU591 is a potent and selective small-molecule inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1.[1][2] While initially investigated for its potential as a novel diuretic, its in vivo efficacy for this application was hampered by poor metabolic stability and high serum protein binding. However, subsequent preliminary in vivo data has suggested a potential role for VU591 in the central nervous system, specifically demonstrating an antidepressant-like effect. This technical guide provides a comprehensive overview of the initial in vivo investigations into VU591, detailing its mechanism of action, summarizing available quantitative data, and providing detailed experimental protocols for relevant behavioral assays.

Introduction to VU591

VU591 is a second-generation ROMK channel inhibitor developed to improve upon the selectivity of its predecessor, VU590. It exhibits high selectivity for ROMK over other inwardly rectifying potassium (Kir) channels, including Kir2.1, Kir4.1, and Kir7.1.[3][4] VU591 acts as a pore blocker of the ROMK channel, with its binding site located within the ion conduction pathway, involving key residues Val168 and Asn171.[4] This selectivity is crucial for minimizing off-target effects.

Initial preclinical studies targeting ROMK channels in the kidney aimed to induce diuresis. However, oral administration of VU591 in rats failed to produce a significant diuretic effect, which was attributed to its unfavorable pharmacokinetic properties.[5] This led to the exploration of alternative in vivo applications for VU591, leveraging the expression of ROMK channels in other tissues, including the brain.

Data Presentation

This section summarizes the available quantitative data for VU591, focusing on its in vitro inhibitory activity and the preliminary in vivo behavioral data.

Table 1: In Vitro Inhibitory Activity of VU591

| Target | Assay Type | IC50 (µM) | Reference |

| ROMK (Kir1.1) | Thallium Flux Assay | 0.24 | [1][6] |

| ROMK (Kir1.1) | Electrophysiology | ~0.3 | [4] |

| Kir2.1 | Not Specified | >10 | [3] |

| Kir4.1 | Not Specified | >10 | [3] |

| Kir7.1 | Not Specified | >10 | [3] |

Table 2: Preliminary In Vivo Antidepressant-like Effect of VU591

| Animal Model | Behavioral Test | Administration Route | Dose | Observed Effect | Data Source |

| Not Specified | Tail Suspension Test (TST) | Intracerebroventricular (i.c.v.) | 1.842 µg | Significantly decreased immobility time | [1][2] |

Note: The data in Table 2 is based on information from a commercial supplier and a peer-reviewed publication on a similar compound has been used to provide detailed protocols in the subsequent sections.

Experimental Protocols

The following protocols are detailed methodologies for key experiments relevant to assessing the in vivo antidepressant-like effects of ROMK inhibitors. The protocols are based on a study investigating the effects of a selective ROMK channel blocker peptide, tertiapin-RQ, which demonstrated antidepressant-like effects in mice. These methods are directly applicable to the investigation of VU591's neurological effects.

Intracerebroventricular (i.c.v.) Cannulation and Injection

This protocol describes the surgical procedure for implanting a guide cannula for direct administration of substances into the cerebral ventricles of mice.

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane or a ketamine/xylazine cocktail)

-

Guide cannula and dummy cannula

-

Dental cement

-

Surgical drill

-

Suturing material

-

Injection pump and syringe

Procedure:

-

Anesthetize the mouse and mount it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma and lambda landmarks.

-

Determine the coordinates for the lateral ventricle (e.g., anteroposterior: -0.2 mm from bregma; mediolateral: ±1.0 mm from the midline; dorsoventral: -2.5 mm from the skull surface).

-

Drill a small hole at the determined coordinates.

-

Lower the guide cannula to the target depth and secure it to the skull with dental cement.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Suture the scalp incision around the cannula implant.

-

Allow the animal to recover for at least one week before injections.

-

For injection, gently restrain the animal, remove the dummy cannula, and insert the injection cannula connected to the syringe pump.

-

Infuse the desired volume of VU591 solution (e.g., 1-5 µL) over a set period (e.g., 1-2 minutes).

-

Leave the injection cannula in place for an additional minute to allow for diffusion before replacing the dummy cannula.

Tail Suspension Test (TST)

The TST is a widely used behavioral assay to screen for antidepressant-like activity in rodents.

Materials:

-

Tail suspension apparatus (a box or chamber with a hook or bar for suspension)

-

Adhesive tape

-

Timer

Procedure:

-

Acclimatize the mice to the testing room for at least one hour before the experiment.

-

Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

-

Suspend the mouse by the taped tail from the hook or bar in the suspension apparatus. The mouse should be positioned so that it cannot reach any surfaces.

-

Start the timer immediately upon suspension and record the session, typically for 6 minutes.

-

An observer, blind to the experimental conditions, scores the total time the mouse remains immobile during the 6-minute test. Immobility is defined as the absence of any movement except for respiration.

-

A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Forced Swim Test (FST)

The FST, also known as the Porsolt test, is another common behavioral test for assessing antidepressant efficacy.

Materials:

-

A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter)

-

Water (23-25°C)

-

Timer

Procedure:

-

Fill the cylinder with water to a depth of approximately 15 cm, such that the mouse cannot touch the bottom with its tail or paws.

-

Gently place the mouse into the water.

-

The test is typically conducted for 6 minutes. A pre-test of 15 minutes may be performed 24 hours prior to the actual test to induce a stable baseline of immobility.

-

During the 6-minute test, an observer, blind to the treatment groups, records the total time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

-

A reduction in immobility time is interpreted as an antidepressant-like effect.

Visualization of Pathways and Workflows

Proposed Signaling Pathway of ROMK Inhibition in Neurons

The inhibition of ROMK channels in neurons is hypothesized to increase neuronal excitability, which may contribute to its antidepressant-like effects. The following diagram illustrates this proposed pathway.

Caption: Proposed signaling pathway of VU591 in neurons.

Experimental Workflow for In Vivo Behavioral Testing

The following diagram outlines the logical flow of the in vivo experiments to assess the antidepressant-like effects of VU591.

Caption: Experimental workflow for behavioral testing.

Conclusion

The initial investigations into the in vivo effects of VU591 have revealed a potential therapeutic avenue beyond its originally intended diuretic application. While its pharmacokinetic profile presents challenges for systemic administration, direct central administration has shown promise in preclinical models of depression. The data, though preliminary, suggests that inhibition of ROMK channels in the brain warrants further investigation as a novel mechanism for antidepressant drug development. This technical guide provides the foundational information and methodologies for researchers to build upon these initial findings and further explore the in vivo effects of VU591 and other ROMK inhibitors on the central nervous system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of VU591: A Selective Kir1.1 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

The renal outer medullary potassium (K+) channel, Kir1.1 (or ROMK), has emerged as a compelling therapeutic target for a new class of diuretics.[1][2][3][4][5] These novel agents aim to increase urine output and lower blood pressure without the risk of hypokalemia, a common and dangerous side effect of existing loop diuretics.[1][2] The development of selective Kir1.1 inhibitors has been a key step in validating this therapeutic strategy. This technical guide provides an in-depth overview of the discovery and development of VU591, a potent and selective small-molecule inhibitor of Kir1.1.

From High-Throughput Screening to a Selective Probe